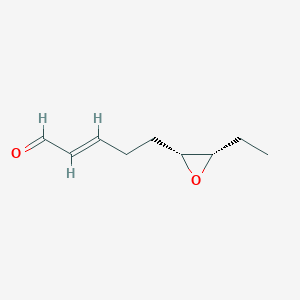
rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is an organic compound that belongs to the class of epoxides and aldehydes. This compound features an oxirane ring (epoxide) and an aldehyde functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” typically involves the following steps:
Epoxidation: The starting material, a suitable alkene, undergoes epoxidation using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.
Aldehyde Formation: The resulting epoxide is then subjected to oxidation conditions to introduce the aldehyde functional group. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted epoxides
Scientific Research Applications
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. The aldehyde group can form Schiff bases with amines, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
Epoxides: Compounds with an oxirane ring, such as ethylene oxide and propylene oxide.
Aldehydes: Compounds with an aldehyde group, such as benzaldehyde and acetaldehyde.
Uniqueness
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is unique due to the presence of both an epoxide and an aldehyde functional group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-5-[(2R,3S)-3-ethyloxiran-2-yl]pent-2-enal |
InChI |
InChI=1S/C9H14O2/c1-2-8-9(11-8)6-4-3-5-7-10/h3,5,7-9H,2,4,6H2,1H3/b5-3+/t8-,9+/m0/s1 |
InChI Key |
ZSTYAQLLVODWMQ-AFRAPRFESA-N |
Isomeric SMILES |
CC[C@H]1[C@H](O1)CC/C=C/C=O |
Canonical SMILES |
CCC1C(O1)CCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















